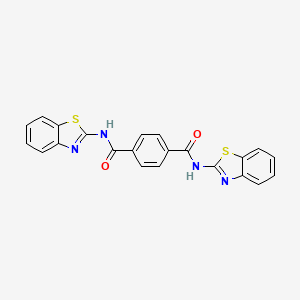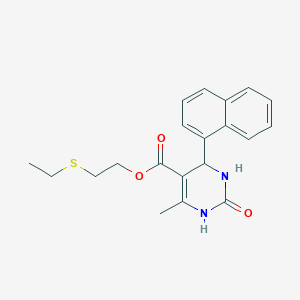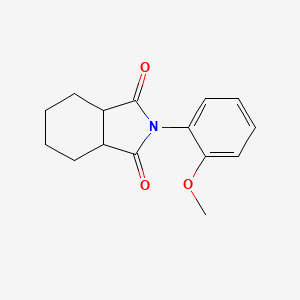
4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, also known as APDP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and anti-tumor properties. This compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. It has also been found to inhibit the activity of enzymes involved in the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. This compound has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been found to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This makes it a useful tool for studying oxidative stress and inflammation. However, one limitation of using this compound is its potential toxicity at high concentrations. Therefore, it is important to use appropriate dosages when conducting lab experiments with this compound.
Future Directions
There are several future directions for research on 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosages of this compound for use in lab experiments and potential clinical applications. Finally, more research is needed to fully understand the mechanisms of action of this compound and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. Its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines make it a useful tool for studying oxidative stress and inflammation. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various areas of scientific research.
Synthesis Methods
The synthesis of 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-acetylpyridine and ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the final product, this compound.
Properties
IUPAC Name |
3-acetyl-4-hydroxy-2-phenyl-1-pyridin-2-yl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11(20)14-15(12-7-3-2-4-8-12)19(17(22)16(14)21)13-9-5-6-10-18-13/h2-10,15,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXODRRSKWXFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5092517.png)
![3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5092526.png)
![N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5092533.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5092540.png)
![1-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5092546.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5092561.png)

![1-{2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5092573.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5092576.png)

![pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5092584.png)
![N~1~-[2-(1,3-benzothiazol-2-ylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5092589.png)

![N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide](/img/structure/B5092608.png)
